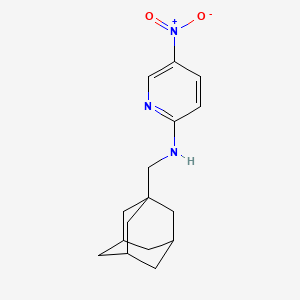

N-(1-adamantylmethyl)-5-nitropyridin-2-amine

Beschreibung

Eigenschaften

IUPAC Name |

N-(1-adamantylmethyl)-5-nitropyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c20-19(21)14-1-2-15(17-9-14)18-10-16-6-11-3-12(7-16)5-13(4-11)8-16/h1-2,9,11-13H,3-8,10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDVDCKFNUUMVTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CNC4=NC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-adamantylmethyl)-5-nitropyridin-2-amine typically involves the reaction of 1-adamantylmethylamine with 5-nitropyridine-2-carboxylic acid or its derivatives. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production of N-(1-adamantylmethyl)-5-nitropyridin-2-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-adamantylmethyl)-5-nitropyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The adamantylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Coupling Reactions: Catalysts like palladium or copper in the presence of ligands.

Major Products

Reduction: Formation of N-(1-adamantylmethyl)-5-aminopyridin-2-amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Coupling: Formation of biaryl or polyaryl compounds.

Wissenschaftliche Forschungsanwendungen

N-(1-adamantylmethyl)-5-nitropyridin-2-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.

Medicine: Explored for its potential use in drug delivery systems due to the stability and lipophilicity of the adamantane moiety.

Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Wirkmechanismus

The mechanism of action of N-(1-adamantylmethyl)-5-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Adamantyl Substitutions

a. Quinoline-Based Adamantylmethyl Amines Compounds such as N-(1-adamantylmethyl)-7-chloroquinolin-4-amine (7b) and N-(1-adamantylmethyl)-8-chloroquinolin-2-amine (2b) () share the adamantylmethyl substitution but differ in the heterocyclic core (quinoline vs. pyridine) and substituents (chloro vs. nitro). These quinoline derivatives were synthesized via palladium-catalyzed couplings (Pd(dba)₂, BINAP) with yields of 42–92% . Key differences:

- Applications: Quinoline derivatives are often explored for antimicrobial activity, whereas nitro-pyridines may serve as fluorescent probes or optoelectronic materials .

b. N-(1-Adamantylmethyl)-2-chloroacetamide

This compound (CAS 81099-48-1) shares the adamantylmethyl group but replaces the 5-nitropyridin-2-amine with a chloroacetamide moiety. The absence of the nitro group reduces electron-withdrawing effects, impacting reactivity and solubility .

5-Nitropyridin-2-amine Derivatives

a. N-(2-((Pyren-4-yl)methyleneamino)ethyl)-5-nitropyridin-2-amine (Compound c) Synthesized via Schiff base formation between 5-nitropyridin-2-amine and pyrenecarboxaldehyde (50.8% yield), this compound shares the 5-nitropyridin-2-amine core but features a pyrene-methylene-amino-ethyl substituent. Key findings ():

- Optoelectronic Properties : The pyrene wing unit enhances charge mobility (calculated reorganization energy: 0.25 eV) and absorption/emission parameters compared to adamantylmethyl.

- Structure-Property Relationship : Wing units (e.g., pyrene vs. adamantyl) dominate optoelectronic behavior more than core units .

b. 5-Nitro-N-(1-phenylethyl)pyridin-2-amine This derivative (CAS 64138-65-4) substitutes adamantylmethyl with a phenylethyl group.

c. N,N-Diethyl-5-nitropyridin-2-amine With diethyl substituents (CAS 2554-75-8), this compound exhibits lower molecular weight (195.22 g/mol) and higher solubility in polar solvents than the adamantylmethyl analog. The absence of bulky groups may facilitate synthetic modifications .

Biologische Aktivität

N-(1-adamantylmethyl)-5-nitropyridin-2-amine is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

N-(1-adamantylmethyl)-5-nitropyridin-2-amine features an adamantane moiety, which enhances its lipophilicity, allowing for better cell membrane penetration. The nitro group in the pyridine ring can be reduced to an amine, leading to various derivatives with potential biological activities. The compound's structure is depicted below:

| Component | Description |

|---|---|

| Adamantyl Group | A bicyclic hydrocarbon that increases lipophilicity |

| Nitro Group | Can be reduced to an amine, affecting biological activity |

| Pyridine Ring | Contributes to the compound's reactivity and interaction with biological targets |

The mechanism of action for N-(1-adamantylmethyl)-5-nitropyridin-2-amine involves its interaction with specific molecular targets within cells. The compound's lipophilicity facilitates its entry into cells, where it can modulate enzyme activities or receptor functions. Additionally, the reduction of the nitro group can lead to reactive intermediates that interact with cellular components, potentially altering signaling pathways involved in inflammation or cell proliferation .

Antiviral and Antibacterial Properties

Research indicates that N-(1-adamantylmethyl)-5-nitropyridin-2-amine exhibits promising antiviral and antibacterial activities. A study highlighted its effectiveness against various bacterial strains, demonstrating moderate to high inhibition rates . The compound's ability to inhibit biofilm formation in Staphylococcus aureus suggests potential applications in treating resistant bacterial infections .

Neuroprotective Effects

The neuroprotective properties of compounds related to adamantane have been explored extensively. For instance, derivatives have shown significant reductions in pro-inflammatory cytokines such as TNF-α in LPS-challenged cellular models. This suggests that N-(1-adamantylmethyl)-5-nitropyridin-2-amine may also possess neuroprotective effects through modulation of inflammatory responses .

Structure-Activity Relationship (SAR)

The SAR studies conducted on similar compounds indicate that modifications to the adamantane structure and the introduction of various substituents can significantly influence biological activity. For example:

| Modification | Effect on Activity |

|---|---|

| Nitration | Can enhance anti-nitrite activity while having minimal impact on TNF-α levels |

| Substituent Length | Longer chains may improve antibacterial efficacy but could reduce overall potency |

| Functional Groups | Presence of electron-donating groups enhances antioxidant properties |

Case Studies

- Antibacterial Activity : A library of compounds including N-(1-adamantylmethyl)-5-nitropyridin-2-amine was synthesized and tested against S. aureus. Results showed significant inhibition of biofilm formation at concentrations as low as 10 µM .

- Neuroprotection : In a study evaluating the effects on LPS-induced inflammation, compounds similar to N-(1-adamantylmethyl)-5-nitropyridin-2-amine demonstrated a marked decrease in nitrite production and TNF-α secretion, highlighting their potential as neuroprotective agents .

- Antioxidant Activity : Compounds derived from 5-nitropyridine were assessed for their free radical scavenging abilities. Results indicated that certain derivatives exhibited higher antioxidant activity compared to standard antioxidants like curcumin .

Q & A

Basic: What synthetic routes are commonly employed for N-(1-adamantylmethyl)-5-nitropyridin-2-amine, and how is structural confirmation achieved?

Answer:

The compound is typically synthesized via a nucleophilic substitution or condensation reaction. For example, reacting 2-chloro-5-nitropyridine with 1-adamantylmethylamine in a polar aprotic solvent (e.g., THF/MeOH) under reflux yields the target product . Structural confirmation involves:

- 1H-NMR : Detection of the imine proton (~9.39 ppm) and adamantane protons (δ 1.6–2.1 ppm) .

- Single-crystal X-ray diffraction (SCXRD) : Resolving bond lengths and angles (e.g., C–N bond distances ~1.34 Å) and verifying adamantane cage geometry .

Basic: What purification methods are effective for isolating N-(1-adamantylmethyl)-5-nitropyridin-2-amine from reaction mixtures?

Answer:

- Column chromatography : Silica gel with ethyl acetate/hexane gradients removes unreacted precursors .

- Recrystallization : Slow evaporation from DMSO/MeOH yields high-purity crystals suitable for SCXRD .

Basic: Which crystallographic software tools are recommended for structural refinement of this compound?

Answer:

- SHELX suite : SHELXL for small-molecule refinement (e.g., anisotropic displacement parameters) and SHELXS for phase determination .

- WinGX/ORTEP-3 : Visualization and thermal ellipsoid plotting to validate molecular geometry .

Advanced: How do computational methods like TD-DFT predict the opto-electronic properties of N-(1-adamantylmethyl)-5-nitropyridin-2-amine?

Answer:

- TD-DFT calculations : Simulate UV-Vis spectra (e.g., absorption maxima at ~350 nm) and charge transfer transitions (e.g., HOMO→LUMO gaps ~3.2 eV) .

- Marcus theory : Estimates reorganization energies (λ ~0.25 eV) and charge mobility (μ ~0.12 cm²/V·s) for OLED applications .

Advanced: How can researchers resolve discrepancies in reported crystallographic parameters (e.g., bond lengths, space groups)?

Answer:

- Cross-validation : Refine data using multiple software (SHELXL vs. OLEX2) and validate against experimental metrics (R-factor < 0.05) .

- Twinned data analysis : Apply SHELXL’s TWIN/BASF commands to address pseudo-merohedral twinning .

Advanced: What role do hydrogen-bonding networks play in the crystal packing of this compound?

Answer:

- Graph set analysis : Identify motifs like R₂²(8) rings from N–H···O (nitro group) and C–H···π (adamantane) interactions .

- Intermolecular energy calculations : Use CrystalExplorer to quantify interaction energies (e.g., −15 kJ/mol for N–H···O) .

Advanced: How can this compound be adapted for ion-sensing applications?

Answer:

- Functionalization : Introduce julolidine or anthracene moieties to enhance selectivity for Cu²⁺ or F⁻ via ligand-to-metal charge transfer (LMCT) or deprotonation .

- Recyclability testing : Treat 1:1 analyte-complexes with EDTA to regenerate the free ligand .

Advanced: What strategies mitigate side-product formation during synthesis (e.g., N,N-diethyl-5-nitropyridin-2-amine)?

Answer:

- Reaction optimization : Use excess 1-adamantylmethylamine (1.2 eq.) and monitor via TLC to minimize alkylation byproducts .

- Sublimation : Separate volatile impurities (e.g., diethylamine) at 343 K under reduced pressure .

Advanced: How do structural modifications (e.g., wing/core units) influence charge transport properties?

Answer:

- Comparative studies : Replace the adamantane wing with pyrene to increase π-stacking, reducing reorganization energy (λ) by 30% .

- DFT benchmarking : Calculate charge transfer integrals (J ~0.08 eV) using dimer models in Gaussian09 .

Advanced: What analytical workflows validate purity for regulatory compliance (e.g., nitrosamine limits)?

Answer:

- LC-HRMS : Monitor for nitrosamine impurities (e.g., NDMA) with MRM transitions (e.g., m/z 75→43) .

- SPE cleanup : Use C18 cartridges to isolate target analytes from complex matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.